N-(4-Ethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide, also known as E-4031, is a small molecule that has been widely used in scientific research as a selective blocker of the rapid delayed rectifier potassium current (IKr). The compound was first synthesized in the early 1990s and has since been extensively studied for its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Aromatic sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological and pathological processes, including respiration, acid-base balance, and tumor progression. For instance, compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have shown nanomolar inhibitory activity against several CA isoenzymes, indicating their potential as therapeutic agents in conditions where CA activity is dysregulated (Supuran, Maresca, Gregáň, & Remko, 2013).
Acetylcholinesterase Inhibition
Research on benzenesulfonamides carrying the benzamide moiety has highlighted their significant inhibitory potential against acetylcholinesterase (AChE), an enzyme target for treating Alzheimer’s disease. The study showcases the design of molecules combining sulfonamide and benzamide pharmacophores, demonstrating nanomolar level inhibitory effects on AChE, suggesting a promising avenue for Alzheimer’s disease therapeutic development (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Cannabinoid Receptor Ligands
Sulfamoyl benzamides have been identified as novel series of ligands for cannabinoid receptors, with specific derivatives acting as potent and selective CB2 agonists. These compounds have shown promise in animal models of postoperative pain, highlighting their potential application in pain management (Worm et al., 2009).
CCR4 Antagonists for Cancer Therapy
Indazole arylsulfonamides, through their structural relationship with the morpholine moiety, have been explored as human CCR4 antagonists. This research is significant in the context of cancer therapy, where CCR4 plays a role in tumor migration and metastasis. Optimized compounds in this class have shown potential as selective CCR4 antagonists, opening new paths for cancer treatment (Procopiou et al., 2013).
Antimicrobial Activity
Studies on morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, have investigated their antimicrobial and modulating activity against various microorganisms, including multidrug-resistant strains. These compounds have shown potential in enhancing the efficacy of conventional antibiotics, suggesting their use as adjuvants in antimicrobial therapy (Oliveira et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-2-26-17-7-5-16(6-8-17)20-19(22)15-3-9-18(10-4-15)27(23,24)21-11-13-25-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISRLWFAEFDRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.